3,4-Dichlorophenylthioethanol
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Overview
Description
3,4-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS. It consists of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, a thioether linkage, and an ethanol group. This compound is used primarily in research settings and has various applications in chemical synthesis and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenylthioethanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorothiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dichlorothiophenol and ethylene oxide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylthioethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorophenylthioacetaldehyde or 3,4-Dichlorophenylthioacetic acid.
Reduction: 3,4-Dichlorophenylthioethane.
Substitution: Various substituted phenylthioethanol derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorophenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenylthioethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an ethanol group.
3,4-Dichlorophenylthioacetaldehyde: An oxidation product of 3,4-Dichlorophenylthioethanol.
3,4-Dichlorophenylthioacetic acid: Another oxidation product with a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a thioether linkage and an ethanol group, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRURDYHPUVXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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